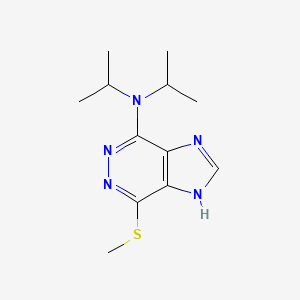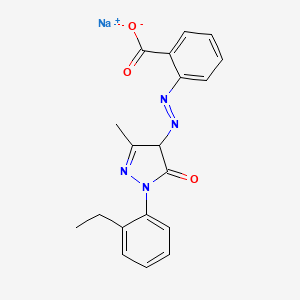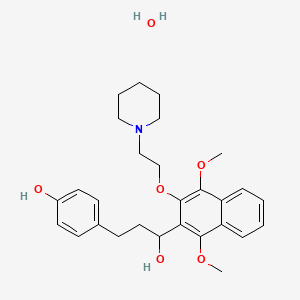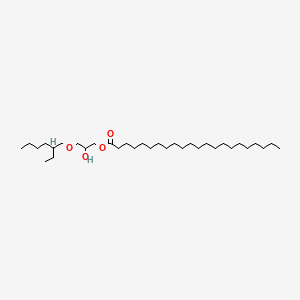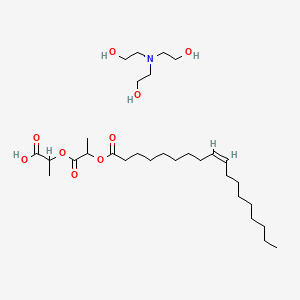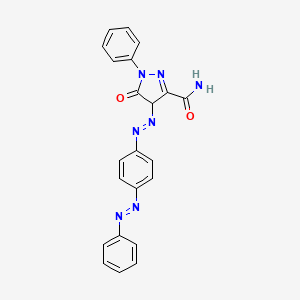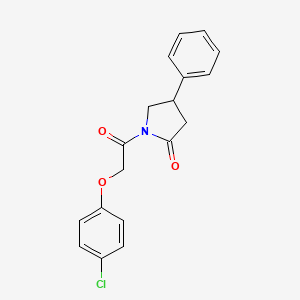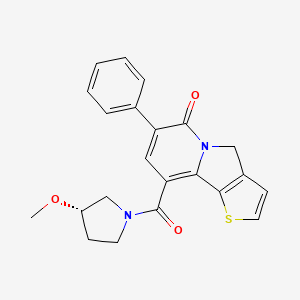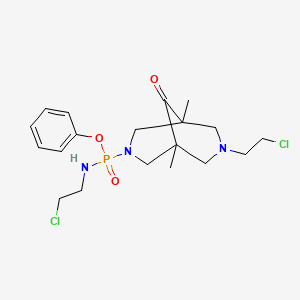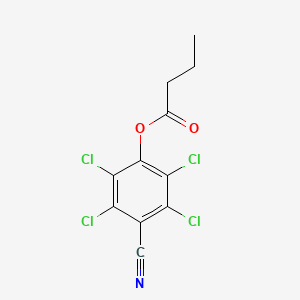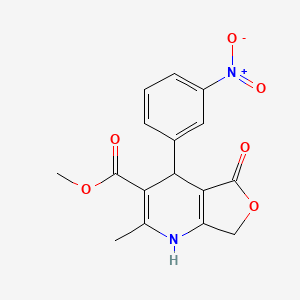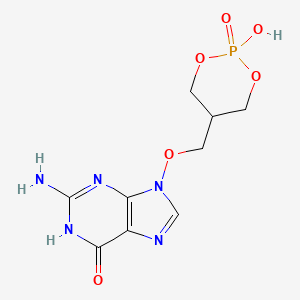
6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methoxy)- is a complex organic compound belonging to the purine family This compound is structurally related to guanine, one of the four main nucleobases found in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methoxy)- involves multiple steps. One common method includes the reaction of guanine with specific phosphorylating agents under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, employing advanced techniques such as continuous flow synthesis and real-time monitoring of reaction parameters. The use of high-performance liquid chromatography (HPLC) ensures the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methoxy)- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Plays a role in studying DNA and RNA interactions, as well as enzyme mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes by mimicking natural substrates, thereby interfering with metabolic processes. For example, it may inhibit viral replication by integrating into viral DNA and causing chain termination .
Comparison with Similar Compounds
Similar Compounds
Guanine: 2-Amino-1,7-dihydro-6H-purin-6-one
Adenine: 6-Amino-1,9-dihydro-9H-purin-6-one
Hypoxanthine: 6H-Purin-6-one, 1,7-dihydro-6-oxo
Uniqueness
6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methoxy)- is unique due to its specific phosphorylated structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
123240-63-1 |
|---|---|
Molecular Formula |
C9H12N5O6P |
Molecular Weight |
317.20 g/mol |
IUPAC Name |
2-amino-9-[(2-hydroxy-2-oxo-1,3,2λ5-dioxaphosphinan-5-yl)methoxy]-1H-purin-6-one |
InChI |
InChI=1S/C9H12N5O6P/c10-9-12-7-6(8(15)13-9)11-4-14(7)18-1-5-2-19-21(16,17)20-3-5/h4-5H,1-3H2,(H,16,17)(H3,10,12,13,15) |
InChI Key |
AVTQSSKLTRAZSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COP(=O)(O1)O)CON2C=NC3=C2N=C(NC3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


